2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
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Description
2,6-Difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide is a useful research compound. Its molecular formula is C19H16F2N2O2 and its molecular weight is 342.346. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activity
Compounds with benzamide structures and fluorine substitutions have been investigated for their potential antiarrhythmic activity. For example, benzamides with heterocyclic amide side chains have been evaluated for oral antiarrhythmic activity, showing that tertiary and secondary benzamides can be active, with activity influenced by the basicity of the amine nitrogen and the link between the heterocycle and amide nitrogen (Banitt et al., 1977).
Polymer Chemistry
Research into polymers with tapered side groups has led to the development of materials with unique physical properties. Polymers derived from benzamides and similar structures can form tubular architectures with potential applications in materials science (Percec et al., 1996).
Antimicrobial and Antipathogenic Activity
The synthesis and evaluation of thiourea derivatives, including those based on benzamides, have demonstrated significant antimicrobial and antibiofilm properties against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Such compounds show promise for the development of new antimicrobial agents with specific efficacy against biofilm-forming bacteria (Limban et al., 2011).
Fluorinated Compounds in Drug Discovery
Fluorination has been identified as a key modification that can enhance the pharmacological profile of therapeutic agents. Studies have explored the role of fluorine in promoting certain physicochemical properties crucial for drug efficacy, including the synthesis of fluorinated benzamides for potential use in medicinal chemistry (Wang et al., 2009).
Properties
IUPAC Name |
2,6-difluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c1-10-13-9-12(8-11-4-3-7-23(17(11)13)19(10)25)22-18(24)16-14(20)5-2-6-15(16)21/h2,5-6,8-10H,3-4,7H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFYCQCKRDVZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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